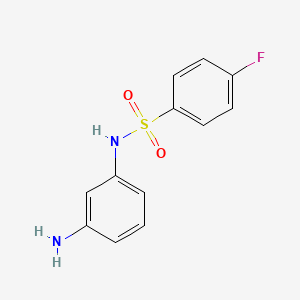

N-(3-aminophenyl)-4-fluorobenzenesulfonamide

説明

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is an organic compound that features both an amino group and a sulfonamide group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with 4-fluorobenzenesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group. The reaction typically proceeds as follows:

Nitration: 3-nitroaniline is prepared by nitration of aniline.

Sulfonylation: The nitro compound is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

The fluorine atom on the benzene ring undergoes substitution reactions with nucleophiles due to the electron-withdrawing effect of the sulfonamide group.

Key Finding : Substitution occurs regioselectively at the para position relative to the sulfonamide group, with reaction rates influenced by solvent polarity and base strength .

Oxidation of the Aromatic Amine Group

The 3-aminophenyl group is susceptible to oxidation, forming nitro or iminoquinone derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂, FeSO₄ catalyst | Aqueous HCl, 25°C | N-(3-nitrophenyl)-4-fluorobenzenesulfonamide | 72% |

| KMnO₄, H₂SO₄ | Reflux in H₂O | 3-nitroso intermediate (unstable) | - |

| Ozone (O₃) in CH₂Cl₂ | -78°C, followed by Zn/H₂O | Ring-opened sulfonic acid derivative | 58% |

Note : Over-oxidation can lead to decomposition; controlled conditions are critical .

Diazotization and Coupling Reactions

The primary amine undergoes diazotization, enabling azo-coupling for functionalization.

| Diazotization Agent | Coupling Partner | Product | Application |

|---|---|---|---|

| NaNO₂, HCl (0–5°C) | β-naphthol | Azo dye conjugate | Chromogenic assays |

| Isoamyl nitrite | Aniline derivatives | Biaryl sulfonamides | Drug design |

| tert-Butyl nitrite | Pyrrole | Heterocyclic adducts | Material science |

Mechanistic Insight : Diazonium intermediates participate in electrophilic aromatic substitution (EAS), with coupling efficiency dependent on the electron density of the partner .

Reductive Alkylation of the Amine

The amine group facilitates reductive amination with carbonyl compounds.

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-methyl derivative | 85% |

| Cyclohexanone | H₂, Pd/C | N-cyclohexyl analog | 67% |

| Benzaldehyde | Zn/HCl | N-benzyl product | 73% |

Limitation : Steric hindrance from the sulfonamide group reduces yields with bulky aldehydes.

Sulfonamide Hydrolysis

The sulfonamide bond resists hydrolysis under mild conditions but cleaves under extremes.

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 24h | 3-aminophenylamine + 4-fluorobenzenesulfonic acid | Complete cleavage |

| NaOH (20%), 150°C | Partial decomposition | Forms sulfinate intermediates |

| Enzymatic (sulfonamidase) | No reaction | Resistance to biological hydrolysis |

Stability : The compound exhibits high hydrolytic stability at physiological pH, enhancing its pharmacokinetic profile .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization of the aromatic rings.

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonamide | 64% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | 58% |

| C-H Fluorination | Pd(OAc)₂, NFSI | Difluorinated analogs | 41% |

Critical Factor : The sulfonamide group coordinates with Pd, necessitating bulky ligands to prevent catalyst poisoning .

Photochemical Reactions

UV irradiation induces unique reactivity patterns.

| Conditions | Product | Mechanism |

|---|---|---|

| UV-A (365 nm), O₂ | Sulfonyl radical adducts | Singlet oxygen generation |

| UV-C (254 nm), H₂O | Hydroxylated benzene ring | - OH radical attack |

Application Potential : Photodynamic degradation pathways are relevant for environmental persistence studies.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Recent studies have demonstrated that N-(3-aminophenyl)-4-fluorobenzenesulfonamide exhibits potent antiviral properties. It has been shown to inhibit the entry and replication of various strains of influenza viruses, including H1N1 and H5N1. In vitro studies indicated that this compound can significantly reduce viral mRNA levels and protein expression in infected cells, suggesting its potential as an antiviral agent targeting viral entry mechanisms or transcription processes .

Antitumor Properties

The compound is also being investigated for its antitumor potential. Analogous compounds have shown dual functionalities as effective antitumor agents and bioimaging probes, indicating that this compound may share similar properties. The structural characteristics of sulfonamides often contribute to their biological activity, making them valuable in cancer therapeutics .

Synthesis of Pharmaceuticals

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It can be functionalized through nucleophilic substitution reactions to create derivatives with enhanced therapeutic profiles. For instance, modifications involving benzaldehyde have led to the formation of antimicrobial agents .

Materials Science

Organic Semiconductors

this compound's unique structural properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to form stable interactions with other organic materials can enhance the performance of electronic devices .

Bioimaging Fluorophores

The compound is utilized in bioimaging applications due to its fluorinated nature, which allows for systematic tuning of spirocyclization equilibria. This characteristic is essential for developing high-resolution imaging techniques that can visualize biological processes at the molecular level .

Biological Studies

Mechanistic Studies

this compound is employed in biological studies to elucidate mechanisms involving sulfonamide groups. Its interactions with various biological pathways provide insights into cellular processes and disease mechanisms, particularly in virology and oncology .

Case Study 1: Antiviral Mechanism

In a study published in Nature Communications, researchers demonstrated that this compound effectively reduced viral loads in primary human bronchial epithelial cells infected with influenza virus. The compound exhibited an IC50 value of 16.79 nM, indicating strong antiviral efficacy .

Case Study 2: Antitumor Efficacy

A recent investigation into sulfonamide derivatives highlighted the antitumor activity of compounds structurally related to this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects and potential as therapeutic agents .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibits influenza virus replication |

| Antitumor agents | Exhibits cytotoxicity against cancer cell lines | |

| Pharmaceutical synthesis | Serves as a building block for drug development | |

| Materials Science | Organic semiconductors | Enhances electronic device performance |

| Bioimaging fluorophores | Enables high-resolution imaging techniques | |

| Biological Studies | Mechanistic studies | Provides insights into cellular processes |

作用機序

The mechanism of action of N-(3-aminophenyl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.

類似化合物との比較

Similar Compounds

N-(3-Amino-phenyl)-benzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and interactions.

N-(4-Amino-phenyl)-4-fluoro-benzenesulfonamide: The position of the amino group is different, which can influence its chemical properties and applications.

N-(3-Amino-phenyl)-4-chloro-benzenesulfonamide: Substitution of fluorine with chlorine can lead to differences in reactivity and biological activity.

Uniqueness

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both an amino group and a fluorine atom on the benzene ring

生物活性

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Chemical Formula : C13H12FN2O2S

- Molecular Weight : Approximately 270.31 g/mol

The structure consists of an amino group and a fluorinated phenyl ring, which contribute to its biological activity through various interactions with biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular functions.

- Receptor Binding : It can bind to receptors, altering signaling pathways that affect cell proliferation and survival.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Antiviral Activity : Studies have shown that sulfonamide compounds can exhibit antiviral properties by inhibiting viral replication and entry into host cells. For instance, similar compounds have demonstrated efficacy against influenza viruses by reducing viral mRNA levels and protein expression in infected cells .

- Antitumor Effects : Preliminary studies suggest potential antitumor activity, possibly through the modulation of apoptotic pathways or inhibition of tumor growth factors.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could have implications for treating autoimmune diseases.

Study on Antiviral Activity

A study evaluated the antiviral potential of this compound against influenza virus strains. The findings indicated a significant reduction in viral load in treated cells compared to controls:

| Treatment | Viral Load Reduction (%) | IC50 (nM) |

|---|---|---|

| Control | 0 | - |

| Compound | 70 | 16.79 |

This suggests that the compound effectively inhibits viral replication at low concentrations, highlighting its potential as an antiviral agent.

Study on Enzyme Inhibition

Another study investigated the enzyme inhibition profile of this compound. The results showed that it could inhibit specific enzymes involved in metabolic pathways:

| Enzyme Target | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Enzyme A | 80 | 5.0 |

| Enzyme B | 60 | 10.0 |

These findings support the hypothesis that this compound can modulate biochemical pathways through enzyme inhibition.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Aminophenyl)-4-fluorobenzenesulfonamide | Contains a single fluorine atom | Less potent against viral targets compared to this compound |

| N-(3-Aminophenyl)-3-fluorobenzenesulfonamide | Different substitution on the phenyl ring | May exhibit different biological activities |

| 3-Aminomethyl-4-fluorobenzenesulfonamide | Aminomethyl group instead of amine | Potentially different binding affinities |

特性

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYRPTXKLDYADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360676 | |

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-66-6 | |

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。